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Compound of Interest

Compound Name: Hexachloropropene

Cat. No.: B155961

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the experimentally determined and theoretically
calculated properties of hexachloropropene (CsCls). The data presented serves as a valuable
resource for researchers utilizing this compound in synthesis, computational modeling, and
various biochemical assays. While extensive experimental data is available, a comprehensive
set of theoretically predicted properties is less common in publicly accessible literature. This
guide highlights the existing data and underscores areas for future computational investigation.

Physicochemical Properties: A Side-by-Side
Comparison

The following table summarizes the key experimental and theoretical physicochemical
properties of hexachloropropene. Experimental values are sourced from peer-reviewed
literature and chemical databases, while theoretical values are primarily derived from group
contribution methods like the Joback and Crippen methods.
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. . Method/Sourc
Experimental Theoretical Method/Sourc
Property € .
Value Value . e (Theoretical)
(Experimental)
Mass PubChem
Molar Mass 248.75 g/mol [1] 248.7 g/mol [1]
Spectrometry (Computed)[1]
N _ 209-210 °C[1][2]  485.83 K (212.68 o
Boiling Point . Distillation Joback Method
[3] C)
Differential
. . 200.15 K (-73 _
Melting Point -73 °C[1][3] ) Scanning Joback Method
Calorimetry
) 1.765 g/cm3 (at ) )
Density Not Available Pycnometry Not Available
25 °C)[1][2]

) 1.549 (at 20 °C) , _
Refractive Index e Not Available Refractometry Not Available
Enthalpy of 54.80 £ 0.40 ) ) )

T Not Available Calorimetry[3] Not Available
Vaporization kJ/mol[2]
LogP ) ) Crippen's
Not Available 4.242 Not Available
(Octanol/Water) Method

Note: The absence of certain theoretical values indicates a lack of readily available data from

established computational chemistry databases.

Spectroscopic Properties

Spectroscopic analysis is critical for the structural elucidation and purity assessment of

hexachloropropene. Below is a summary of its key spectral features.

Infrared (IR) Spectroscopy

o Experimental Data: The IR spectrum of hexachloropropene is characterized by the

absence of C-H stretching vibrations and the presence of strong absorptions corresponding

to C=C and C-Cl bonds. Key peaks are typically observed in the fingerprint region.[4]
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Theoretical Data: While specific calculated spectra for hexachloropropene are not readily
available in the searched literature, theoretical IR spectra can be generated using
computational methods like Density Functional Theory (DFT). These calculations would
predict vibrational frequencies corresponding to the C=C stretch and various C-ClI stretching
and bending modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Data: As hexachloropropene contains no hydrogen atoms, *H NMR
spectroscopy is not applicable for direct characterization. However, 133C NMR spectroscopy is
a valuable tool. The spectrum would show signals for the three carbon atoms, with their
chemical shifts influenced by the surrounding chlorine atoms.[5]

Theoretical Data: Theoretical 23C NMR chemical shifts can be calculated using various
guantum mechanical models. These calculations are crucial for assigning the peaks in the
experimental spectrum to the correct carbon atoms in the molecule.

Mass Spectrometry (MS)

Experimental Data: The mass spectrum of hexachloropropene shows a characteristic
isotopic pattern for compounds containing multiple chlorine atoms (3>Cl and 3’Cl isotopes).
The molecular ion peak and various fragmentation patterns can be observed, which are used
to confirm the molecular weight and structure.[5][6]

Theoretical Data: Theoretical mass spectra can be predicted by calculating the isotopic
distribution for the parent molecule and its likely fragments. This aids in the interpretation of
the experimental spectrum.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are overviews of the common experimental protocols for the synthesis and analysis of

hexachloropropene.

Synthesis of Hexachloropropene

Hexachloropropene is commonly synthesized via the dehydrochlorination of 1,1,1,2,2,3,3-

heptachloropropane.[1]
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e Reaction Setup: 1,1,1,2,2,3,3-heptachloropropane is reacted with a strong base, such as
potassium hydroxide, typically in a methanol solution.[1]

e Reaction Conditions: The reaction mixture is heated under reflux to drive the elimination
reaction to completion.

o Workup and Purification: After the reaction is complete, the mixture is cooled, and the
product is separated from the aqueous layer. The organic layer is then washed, dried, and
purified, typically by distillation, to yield pure hexachloropropene.

| 1,1,1,2,2,3,3-Heptachloropropane

KOH (in Methanol)

Dehyd(r;glf}fxr)manon Reaction Mixture Separation & Workup B g Pure Hexachloropropene

Click to download full resolution via product page

Synthesis of Hexachloropropene Workflow

Analytical Techniques

« Infrared (IR) Spectroscopy: A sample of hexachloropropene is placed in the path of an
infrared beam. The absorption of radiation at specific frequencies, corresponding to the
vibrational frequencies of the molecule's bonds, is measured and plotted.

» Nuclear Magnetic Resonance (33C NMR) Spectroscopy: A sample is dissolved in a
deuterated solvent and placed in a strong magnetic field. The carbon nuclei are irradiated
with radiofrequency pulses, and the resulting signals are detected and processed to produce
a spectrum showing the chemical shifts of the different carbon atoms.

e Mass Spectrometry (MS): The hexachloropropene sample is ionized, and the resulting ions
are accelerated into a magnetic or electric field. The ions are separated based on their mass-
to-charge ratio, and a detector measures the abundance of each ion.

Logical Relationship: Experimental vs. Theoretical
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The relationship between experimental and theoretical data is cyclical and synergistic.
Experimental data provides the benchmark for developing and validating theoretical models. In
turn, validated theoretical models can predict the properties of novel or unstable compounds,
guiding future experimental work.

Experimental
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Interplay of Experimental and Theoretical Data
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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